molecular formula C26H17BrN2O3 B11707553 N-(4-Bromophenyl)-4-[4-(4-cyanophenoxy)phenoxy]benzamide

N-(4-Bromophenyl)-4-[4-(4-cyanophenoxy)phenoxy]benzamide

Cat. No.: B11707553
M. Wt: 485.3 g/mol
InChI Key: AKOUQKYXIVKMJL-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-4-[4-(4-cyanophenoxy)phenoxy]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, cyanophenoxy, and phenoxy groups attached to a benzamide core

Properties

Molecular Formula

C26H17BrN2O3

Molecular Weight

485.3 g/mol

IUPAC Name

N-(4-bromophenyl)-4-[4-(4-cyanophenoxy)phenoxy]benzamide

InChI

InChI=1S/C26H17BrN2O3/c27-20-5-7-21(8-6-20)29-26(30)19-3-11-23(12-4-19)32-25-15-13-24(14-16-25)31-22-9-1-18(17-28)2-10-22/h1-16H,(H,29,30)

InChI Key

AKOUQKYXIVKMJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-4-[4-(4-cyanophenoxy)phenoxy]benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Bromophenyl Intermediate: Starting with a bromobenzene derivative, the bromophenyl group can be introduced through electrophilic aromatic substitution.

    Introduction of the Cyanophenoxy Group: The cyanophenoxy group can be attached via nucleophilic aromatic substitution, where a cyanophenol reacts with a suitable leaving group on the bromophenyl intermediate.

    Formation of the Benzamide Core: The final step involves the formation of the benzamide core through an amide coupling reaction, typically using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-4-[4-(4-cyanophenoxy)phenoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-4-[4-(4-cyanophenoxy)phenoxy]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-4-[4-(4-cyanophenoxy)phenoxy]benzamide
  • N-(4-Fluorophenyl)-4-[4-(4-cyanophenoxy)phenoxy]benzamide
  • N-(4-Methylphenyl)-4-[4-(4-cyanophenoxy)phenoxy]benzamide

Uniqueness

N-(4-Bromophenyl)-4-[4-(4-cyanophenoxy)phenoxy]benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity

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